6-ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
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Overview
Description
6-ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a piperazine moiety substituted with a 2-methoxyphenyl group, which is linked to the chromen-2-one core via a methylene bridge. The ethyl group is attached to the chromen-2-one core at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 6-ethyl-2H-chromen-2-one.
Introduction of the piperazine moiety: The chromen-2-one derivative is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine moiety or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and neuroprotective effects.
Medicine: The compound may have therapeutic potential for the treatment of various diseases, including neurodegenerative disorders and cancer.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, the compound may exert its effects by binding to and modulating the activity of enzymes or receptors involved in key biological processes. The piperazine moiety, in particular, is known to interact with various neurotransmitter receptors, which may contribute to its neuroprotective and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one derivatives: These compounds share the chromen-2-one core structure and may exhibit similar biological activities.
Piperazine derivatives: Compounds containing the piperazine moiety, such as cetirizine and hydroxyzine, may have comparable pharmacological properties.
Uniqueness
6-ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is unique due to the specific combination of the chromen-2-one core and the 2-methoxyphenyl-substituted piperazine moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
6-ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-3-17-8-9-21-19(14-17)18(15-23(26)28-21)16-24-10-12-25(13-11-24)20-6-4-5-7-22(20)27-2/h4-9,14-15H,3,10-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSRPVKMWCMFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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